molecular formula C21H20N6O3 B2763838 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine CAS No. 946288-65-9

6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine

Cat. No.: B2763838
CAS No.: 946288-65-9
M. Wt: 404.43
InChI Key: NFHPDJDSCISLBL-UHFFFAOYSA-N
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Description

6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a pyridazin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine and pyridazin-3-amine moieties may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can be represented as follows:

C19H19N5O2\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Key Features

  • Molecular Weight : Approximately 353.39 g/mol.
  • Functional Groups : Contains piperazine, nitrobenzoyl, and pyridazine moieties which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of piperazine derivatives in targeting specific cancer cell lines, suggesting that this compound may possess similar properties.

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinases : Many piperazine derivatives act as kinase inhibitors, which play a crucial role in cancer progression.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by activating intrinsic apoptotic pathways.

Pharmacological Studies

Table 1 summarizes findings from various studies on the biological activity of related compounds:

CompoundActivityTargetReference
Piperazine Derivative AAnticancerBreast Cancer Cells
Piperazine Derivative BAntimicrobialBacterial Strains
Piperazine Derivative CAntiviralHIV Protease

Study 1: Antitumor Efficacy

A recent study evaluated a series of piperazine derivatives, including analogs of this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by the compound. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.

Properties

IUPAC Name

[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c28-21(16-5-4-8-18(15-16)27(29)30)26-13-11-25(12-14-26)20-10-9-19(23-24-20)22-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHPDJDSCISLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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